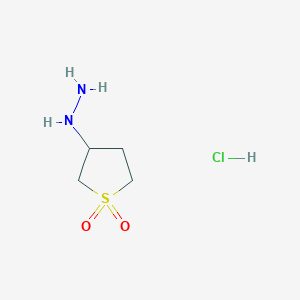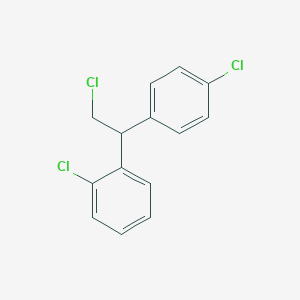
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is commonly known as "DDT," which stands for dichlorodiphenyltrichloroethane. DDT was widely used as an insecticide during the mid-20th century, but its use has been banned in many countries due to its harmful effects on the environment and human health.
Wirkmechanismus
DDT acts as a neurotoxin, affecting the nervous system of insects and other animals. It works by binding to the sodium channels in the nerve cells, preventing the proper flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and death in insects and other animals.
Biochemische Und Physiologische Effekte
DDT has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been linked to reproductive problems, developmental delays, and immune system dysfunction in humans and other animals. DDT has also been shown to disrupt the endocrine system, leading to hormonal imbalances and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
DDT has several advantages for use in lab experiments, including its low cost and high potency as an insecticide. However, its use is limited due to its harmful effects on the environment and human health. Many countries have banned the use of DDT, and alternatives such as pyrethroids and neonicotinoids have been developed for use in agriculture and scientific research.
Zukünftige Richtungen
Future research on DDT should focus on developing safer and more effective alternatives for use in agriculture and scientific research. Studies should also be conducted to better understand the long-term effects of DDT exposure on human health and the environment. Additionally, research should be conducted to identify and mitigate the effects of DDT contamination in areas where it was previously used.
Synthesemethoden
The synthesis of DDT involves the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The reaction produces 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, which is then treated with thionyl chloride to produce DDT. The chemical reaction can be represented as follows:
C6H5Cl + CCl3CHO → C6H5CCl3 + H2O
C6H5CCl3 + SOCl2 → C6H5Cl2C(CCl3)H + SO2
Wissenschaftliche Forschungsanwendungen
DDT has been used extensively in scientific research to study its effects on various organisms, including insects, birds, and humans. Insecticide resistance is a major concern in the field of agriculture, and DDT has been used to study the mechanisms of insecticide resistance in mosquitoes and other insects. DDT has also been used to study the effects of environmental toxins on bird populations, particularly in the case of the bald eagle, which was nearly driven to extinction due to DDT contamination.
Eigenschaften
CAS-Nummer |
13312-58-8 |
|---|---|
Produktname |
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- |
Molekularformel |
C14H11Cl3 |
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H11Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-8,13H,9H2 |
InChI-Schlüssel |
NZTOLWBXRJOJED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
13312-58-8 |
Synonyme |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



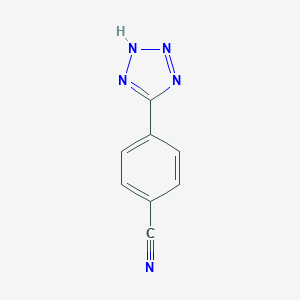
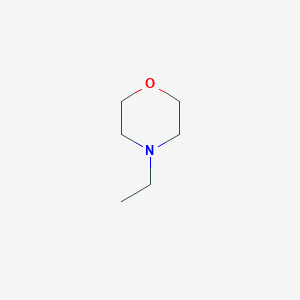

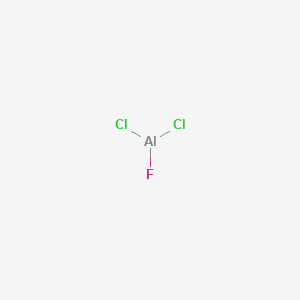

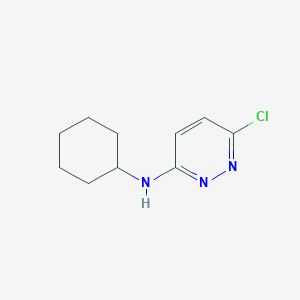
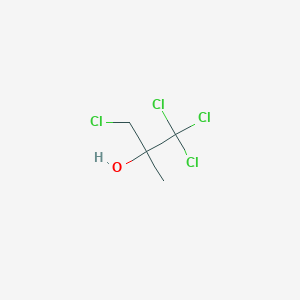
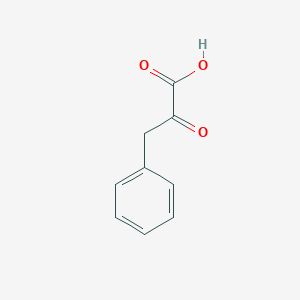
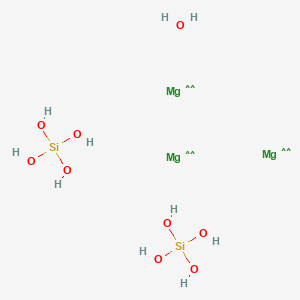
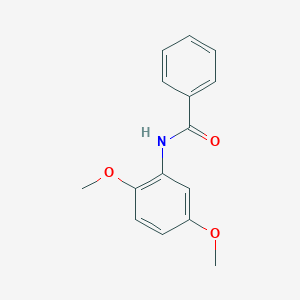
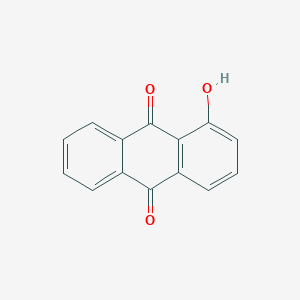
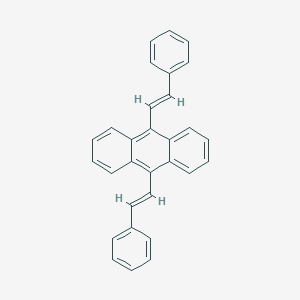
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
